molecular formula C13H6O3 B15210284 6,8-Methanonaphtho[1,2-c]furan-1,3-dione CAS No. 28374-54-1

6,8-Methanonaphtho[1,2-c]furan-1,3-dione

Cat. No.: B15210284
CAS No.: 28374-54-1
M. Wt: 210.18 g/mol
InChI Key: PAHFSJQEGHPBFR-UHFFFAOYSA-N
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Description

6,8-Methanonaphtho[1,2-c]furan-1,3-dione is a specialized synthetic intermediate belonging to the class of naphthofuran derivatives, which are recognized for their significant potential in pharmaceutical and organic materials research . This compound features a rigid methano-bridge fused to a naphthofurandione core, a structural motif associated with diverse biological activities. Related naphthofuran and dihydronaphthofuran compounds have been investigated for their antimicrobial properties, including activity against various bacterial and fungal strains . Furthermore, such complex furan derivatives serve as key precursors in the development of novel therapeutic agents and are valuable building blocks in advanced organic synthesis, particularly for constructing polycyclic structures . Researchers utilize this compound strictly in controlled laboratory settings. It is intended for research purposes only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols. Specific data on this compound's exact mechanism of action, solubility, and full spectroscopic characterization should be confirmed by the purchasing researcher.

Properties

CAS No.

28374-54-1

Molecular Formula

C13H6O3

Molecular Weight

210.18 g/mol

IUPAC Name

7-oxatetracyclo[10.1.1.02,10.05,9]tetradeca-1,3,5(9),10,12-pentaene-6,8-dione

InChI

InChI=1S/C13H6O3/c14-12-9-2-1-8-7-3-6(4-7)5-10(8)11(9)13(15)16-12/h1-3,5H,4H2

InChI Key

PAHFSJQEGHPBFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC1=C3C=CC4=C(C3=C2)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Methanonaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,8-Methanonaphtho[1,2-c]furan-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular parameters of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione and its analogs:

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituents/Bridges Key Features
Naphtho[1,2-c]furan-1,3-dione (5343-99-7) C₁₂H₆O₃ 198.17 None (parent compound) Planar fused ring system
4,5-Dihydro-8-methoxynaphtho[1,2-c]furan-1,3-dione (7498-68-2) C₁₃H₁₀O₄ 230.22 8-methoxy, 4,5-dihydro Partial hydrogenation enhances stability; methoxy increases polarity
3a,4,5,9b-Tetrahydro-5-methyl derivative (140431-39-6) C₁₃H₁₂O₃ 216.23 5-methyl, 3a,4,5,9b-tetrahydro Methyl group introduces steric hindrance; hydrogenation reduces ring strain
8-Methoxy-4-(2-methoxyphenyl) derivative (62849-01-8) C₁₉H₁₄O₅ 322.31 8-methoxy, 4-(2-methoxyphenyl) Bulky aryl substituent increases steric bulk; dual methoxy groups enhance solubility
3a,6,7,8,9,9b-Hexahydro-4,9,9-trimethyl derivative (62696-18-8) C₁₇H₂₂O₃ 274.35 4,9,9-trimethyl, ethano bridge Ethano bridge and trimethyl groups confer rigidity and hydrophobicity

Key Observations :

  • Methano vs. Ethano Bridges: The 6,8-methano bridge in the target compound introduces distinct ring strain and conformational constraints compared to the ethano bridge in CAS 62696-18-8. Ethano bridges typically reduce strain but increase molecular weight .
  • Substituent Effects : Methoxy groups (e.g., CAS 7498-68-2 and 62849-01-8) enhance polarity and solubility in polar solvents, while methyl groups (CAS 140431-39-6) prioritize lipophilicity .

Physicochemical and Reactivity Trends

  • Melting Points : While direct data are sparse, hydrogenated derivatives (e.g., CAS 7498-68-2) often exhibit higher melting points due to reduced molecular symmetry and increased intermolecular forces .
  • Reactivity : The parent compound (CAS 5343-99-7) is prone to Diels-Alder reactions at the furan-dione moiety. Substituents like methoxy groups (CAS 62849-01-8) may direct electrophilic attacks to specific positions .
  • Crystallography: Tools like SHELX and OLEX2 are widely used to resolve the complex conformations of these compounds, particularly for analyzing puckering in hydrogenated or bridged systems . Cremer-Pople puckering parameters (e.g., amplitude and phase angles) are critical for quantifying nonplanar ring distortions .

Q & A

Q. What are the standard synthetic protocols for 6,8-Methanonaphtho[1,2-c]furan-1,3-dione?

Methodological Answer: The synthesis typically involves cycloaddition or condensation reactions. For example, analogous compounds are synthesized by heating maleic anhydride with substituted styrenes in the presence of radical inhibitors (e.g., 2,5-di-tert-butylbenzoquinone) at 120°C for 6 hours under inert gas . Post-reaction, purification is achieved via solvent washing (e.g., acetonitrile/toluene) and vacuum drying. Key steps include:

  • Use of a three-neck flask with mechanical stirring and reflux.
  • Quenching byproducts (e.g., nitrogen oxides) with NaOH solution.
  • Recrystallization to isolate the pure compound.

Q. How is X-ray crystallography utilized for structural determination?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection employs instruments like the Rigaku Saturn724+ CCD diffractometer at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Software workflows include:

  • Data processing : CrystalClear for integration .
  • Structure solution : SHELXS-97 for direct methods .
  • Refinement : OLEX2 for least-squares optimization and visualization . Example parameters from a related compound:
Lattice ParametersValues
a (Å)6.6907
b (Å)9.166
c (Å)11.839
R factor0.046

Advanced Research Questions

Q. How to resolve discrepancies in dihedral angles between crystallographic studies?

Methodological Answer: Variations in dihedral angles (e.g., 76.01° vs. 79.96° in fused rings) arise from packing forces or torsional flexibility. To analyze:

  • Compare multiple datasets using OLEX2 to assess thermal ellipsoids and hydrogen-bonding networks .
  • Apply Cremer-Pople puckering parameters to quantify ring distortions . For example, calculate the puckering amplitude (Q) and phase angle (θ) for non-planar rings.
  • Use Platon (or similar tools) to validate intermolecular interactions (e.g., C–H⋯O) that influence conformation .

Q. What strategies optimize reaction yields while minimizing stereochemical byproducts?

Methodological Answer: Stereochemical control is critical due to multiple chiral centers (e.g., 4 stereocenters in related structures ). Key approaches:

  • Chiral auxiliaries : Introduce enantiopure starting materials.
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd or Rh) for stereoselective cycloadditions.
  • Dynamic crystallization : Leverage solvent polarity to favor one diastereomer during recrystallization .

Q. How to perform conformational analysis of the fused ring system?

Methodological Answer: Combine experimental (SCXRD) and computational methods:

  • Molecular mechanics : Use Mercury to visualize ring puckering and generate Cremer-Pople coordinates .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy minima of different conformers.
  • Torsion angle libraries : Cross-reference with databases (e.g., Cambridge Structural Database) to identify common motifs .

Data Analysis & Contradiction Management

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer: Contradictions may stem from sample purity or instrumental limitations. Best practices:

  • NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Mass spectrometry : Employ high-resolution instruments (HRMS) to distinguish isobaric species. For example, verify the molecular ion [M+H]⁺ with <5 ppm error .
  • Cross-validation : Compare with IR or UV-Vis data to confirm functional groups (e.g., anhydride C=O stretches at ~1770 cm⁻¹) .

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